Home > Products > Screening Compounds P138917 > Cdk2 Inhibitor II
Cdk2 Inhibitor II -

Cdk2 Inhibitor II

Catalog Number: EVT-1174294
CAS Number:
Molecular Formula: C14H11BrN4O3S
Molecular Weight: 395.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cdk2 Inhibitor II is a purine derivative classified as a cyclin-dependent kinase (CDK) inhibitor. [, , ] It is specifically recognized as a potent and selective inhibitor of CDK2, a key regulator of the eukaryotic cell cycle. [, ] In scientific research, Cdk2 Inhibitor II serves as a valuable tool for investigating the role of CDK2 in various cellular processes, including cell cycle regulation, proliferation, and differentiation. [, , ]

Roscovitine

Relevance: Roscovitine is structurally similar to Cdk2 Inhibitor II and shares its ability to inhibit CDK activity. In the provided studies, both roscovitine and Cdk2 Inhibitor II effectively suppressed the growth of Babesia bovis in vitro. [] Notably, both compounds displayed inhibitory effects during the initial stages of Babesia bovis' intraerythrocytic development. [] These shared activities highlight their potential as lead compounds for developing novel anti-parasitic therapies.

Purvalanol A

Relevance: Similar to Cdk2 Inhibitor II, purvalanol A demonstrated significant inhibitory effects on the in vitro growth of Babesia bovis. [] Additionally, both compounds effectively hinder the early intraerythrocytic developmental stages of the parasite. [] This shared ability to disrupt Babesia bovis growth underscores their potential as starting points for developing new anti-babesiosis drugs.

CGP74514A

Relevance: While structurally distinct from Cdk2 Inhibitor II, CGP74514A shares the ability to inhibit Babesia bovis growth, albeit through a different mechanism. Unlike Cdk2 Inhibitor II, which primarily disrupts intraerythrocytic development, CGP74514A effectively blocks the invasion of erythrocytes by merozoites. [] This suggests that while both compounds target Babesia bovis growth, they act on different stages of the parasite's lifecycle.

PF-06873600

Relevance: PF-06873600 demonstrates the potential of targeting both CDK2 and CDK4/6 for therapeutic benefit. [, ] This approach proved synergistic in GIST cell lines with intact RB1, leading to a more pronounced inhibition of RB1 hyperphosphorylation and cell proliferation compared to individual CDK2 or CDK4/6 inhibition. [, ] This finding is relevant to Cdk2 Inhibitor II, as it suggests that combining it with a CDK4/6 inhibitor might enhance its efficacy against GIST.

Source and Classification

Cdk2 Inhibitor II is classified as a small molecule inhibitor within the broader category of kinase inhibitors. It specifically targets Cdk2, which plays a vital role in the transition from the G1 phase to the S phase of the cell cycle by phosphorylating retinoblastoma protein and other substrates essential for DNA replication and repair. The development of this inhibitor arose from modifications to existing Cdk4/6 inhibitors, notably trilaciclib, to enhance its selectivity and potency against Cdk2 .

Synthesis Analysis

The synthesis of Cdk2 Inhibitor II involves several critical steps aimed at optimizing its structure for enhanced selectivity and metabolic stability. The process began with the modification of trilaciclib, where various structural changes were made to identify key features that improve binding affinity and selectivity for Cdk2 over other cyclin-dependent kinases.

  1. Initial Modifications: The lactam carbonyl was removed, and a methyl piperazine side chain was substituted with a benzyl sulfonamide group, which significantly increased potency but resulted in poor metabolic stability.
  2. Optimization: Further modifications included introducing a pyridazine moiety into the tricyclic core structure, which improved metabolic stability and selectivity for Cdk2 over other kinases .
  3. Final Compound: The resulting compound, INX-315, exhibited an approximate tenfold increase in potency against Cdk2 compared to earlier iterations while maintaining a high degree of selectivity against Cdk1, Cdk4, Cdk6, and Cdk9 .
Molecular Structure Analysis

The molecular structure of Cdk2 Inhibitor II is characterized by a tricyclic core with specific functional groups that enhance its interaction with the ATP-binding pocket of Cdk2. Key features include:

  • Core Structure: A tricyclic scaffold that provides a rigid framework necessary for effective binding.
  • Functional Groups: The presence of a sulfonamide group enhances hydrogen bonding interactions within the active site of Cdk2.
  • Binding Affinity: Structural modeling indicates that INX-315 forms multiple interactions with critical residues in the ATP-binding pocket, contributing to its high binding affinity .

Molecular Data

  • Molecular Formula: Not specified in the search results.
  • Molecular Weight: Not specified in the search results.
Chemical Reactions Analysis

Cdk2 Inhibitor II undergoes various chemical reactions primarily related to its binding interactions with Cdk2. These include:

  • Binding Reaction: The inhibitor binds to the ATP site of Cdk2, preventing substrate phosphorylation. This interaction is characterized by a competitive inhibition mechanism.
  • Stability Studies: The compound's stability was assessed through metabolic studies which indicated improved resistance to enzymatic degradation compared to earlier derivatives .
Mechanism of Action

The mechanism of action for Cdk2 Inhibitor II involves:

  1. Competitive Inhibition: By occupying the ATP-binding site on Cdk2, INX-315 prevents ATP from binding, thereby inhibiting the kinase's activity.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at specific phases (G1/S transition), effectively halting cancer cell proliferation.
  3. Induction of Senescence: The compound also induces therapy-related senescence in cancer cells, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility were not detailed in the search results, general attributes relevant for small molecule inhibitors include:

  • Solubility: Typically assessed in various solvents to ensure bioavailability.
  • Stability: Enhanced through structural modifications aimed at reducing metabolic degradation.
  • LogP Value: Indicative of lipophilicity which affects absorption and distribution within biological systems.
Applications

Cdk2 Inhibitor II has significant implications for cancer treatment due to its targeted action on cell cycle regulation:

Properties

Product Name

Cdk2 Inhibitor II

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide

Molecular Formula

C14H11BrN4O3S

Molecular Weight

395.23 g/mol

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N

Synonyms

4-[2-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]benzenesulfonamide; 4-[(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino]benzenesulfonamide; SC 221409; _x000B_

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N

Isomeric SMILES

C1=CC(=CC=C1NNC2=C3C=C(C=CC3=NC2=O)Br)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.